Silane, (diphenylmethoxy)triphenyl-
Description
Contextualization within Organosilane Compound Classes
Organosilicon compounds are broadly defined as compounds containing carbon-silicon bonds. wikipedia.org This field of chemistry has its roots in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane (B1293383), achieved by Charles Friedel and James Crafts in 1863. wikipedia.orgphenylsilicone.com Organosilanes are a diverse class of these compounds, and they can be categorized based on the substituents attached to the silicon atom. alfa-chemistry.com
Silane (B1218182), (diphenylmethoxy)triphenyl- falls into a specific subclass known as silyl (B83357) ethers , which are characterized by a silicon atom covalently bonded to an alkoxy or aryloxy group (Si-O-C). wikipedia.org The general structure of a silyl ether is R₃Si-OR', where R and R' can be various organic groups. wikipedia.org In the case of Silane, (diphenylmethoxy)triphenyl-, the silicon atom is bonded to three phenyl groups and one diphenylmethoxy group.
Furthermore, it can be classified as an aryl-substituted silyl ether . The presence of multiple phenyl groups directly attached to the silicon atom, as well as within the methoxy (B1213986) substituent, significantly influences the compound's properties. Organosilanes can also be categorized based on the functional groups attached to the silicon atom. alfa-chemistry.com For instance, there are organohalosilanes, silanols (containing Si-OH groups), and various others. wikipedia.orgchemicalbook.com
The table below provides a simplified classification of some organosilane compounds to contextualize the position of Silane, (diphenylmethoxy)triphenyl-.
| Compound Class | General Formula | Example |
| Alkylsilane | R₄Si | Tetramethylsilane |
| Arylsilane | Ar₄Si | Tetraphenylsilane |
| Silyl Ether | R₃Si-OR' | Trimethylsilyl (B98337) ether |
| Aryl-Substituted Silyl Ether | Ar₃Si-OAr' | Silane, (diphenylmethoxy)triphenyl- |
| Silanol | R₃Si-OH | Trimethylsilanol |
| Organohalosilane | RₓSiX₄₋ₓ | Trichlorophenylsilane |
Significance of Aryl-Substituted Silyl Ethers in Modern Chemistry
Aryl-substituted silyl ethers are a cornerstone in modern organic synthesis, primarily utilized as protecting groups for alcohols. wikipedia.org The bulky nature of the aryl groups, such as the phenyl groups in Silane, (diphenylmethoxy)triphenyl-, provides significant steric hindrance. This steric bulk is a key feature that dictates the stability and reactivity of the silyl ether. The stability of silyl ethers towards various reaction conditions is a critical factor in their application. For instance, the triphenylsilyl group is considerably more stable towards acidic hydrolysis than the more common trimethylsilyl (TMS) group.
Recent research has highlighted the utility of aryl silyl ethers in enabling specific bond cleavages. For example, the reductive cleavage of aryl silyl ethers can lead to the formation of aryllithium species, which are valuable reagents in organic synthesis. acs.orgresearchgate.net The nature of the silyl group can influence the selectivity of these cleavage reactions. acs.org While specific applications for Silane, (diphenylmethoxy)triphenyl- are not widely documented, its structure suggests potential utility in contexts where a highly stable, sterically demanding protecting group is required. The synthesis of related aryldifluoromethyl aryl ethers has also been a subject of interest, showcasing the ongoing development in this area of chemistry. lookchem.com
Historical Development and Milestones in Organosilicon Research
The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane. wikipedia.orgsbfchem.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. wikipedia.org Kipping's research, which spanned several decades, involved the synthesis of a wide array of organosilicon compounds and introduced the term "silicone." wikipedia.orgsbfchem.com His use of Grignard reagents to form alkyl and aryl silanes was a significant contribution. phenylsilicone.com
A major breakthrough occurred in the 1940s with the development of the "direct process" by Eugene G. Rochow and Richard Müller. longdom.org This industrial method for synthesizing methylchlorosilanes made organosilicon compounds readily available and spurred the development of silicone polymers. phenylsilicone.comlongdom.org These polymers found widespread applications, particularly during World War II, in materials requiring high thermal stability and water repellency. sbfchem.com
The development of organosilicon chemistry continued with a focus on new reagents and catalysts in the mid-20th century. sbfchem.com The study of organosilanols and their condensation to form siloxanes was another critical area of research. wikipedia.org The synthesis and characterization of various organosilicon compounds, including those with phenyl groups like phenyltrimethoxysilane (B147435) and dimethoxy diphenyl silane, have contributed to the expanding library of these versatile molecules. dakenchem.comresearchgate.net
The synthesis of the specific compound, Silane, (diphenylmethoxy)triphenyl-, was reported in a study focused on size-dependent rate acceleration in the silylation of secondary alcohols. uni-muenchen.de This research highlights the continued exploration of the subtle interplay between structure and reactivity in organosilicon compounds.
Below is a table summarizing some key milestones in the history of organosilicon chemistry:
| Year | Milestone | Significance |
| 1863 | Synthesis of tetraethylsilane by Friedel and Crafts. wikipedia.orgphenylsilicone.com | Marks the beginning of organosilicon chemistry. sbfchem.com |
| Early 1900s | Extensive research by Frederic S. Kipping. wikipedia.org | Established fundamental synthetic methods and coined the term "silicone". sbfchem.com |
| 1940s | Development of the "direct process" by Rochow and Müller. longdom.org | Enabled large-scale industrial production of silicones. phenylsilicone.com |
| Mid-20th Century | Focus on new organosilicon reagents and catalysts. sbfchem.com | Expanded the synthetic utility of organosilicon compounds. |
| 2018 | Synthesis of Silane, (diphenylmethoxy)triphenyl- reported. uni-muenchen.de | Demonstrates ongoing research into complex silyl ethers. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18857-43-7 |
|---|---|
Molecular Formula |
C31H26OSi |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
benzhydryloxy(triphenyl)silane |
InChI |
InChI=1S/C31H26OSi/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32-33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25,31H |
InChI Key |
RUPYNOSVAGABKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for Silane, Diphenylmethoxy Triphenyl and Analogous Structures
Established Routes for Aryl-Substituted Silyl (B83357) Ethers
The synthesis of aryl-substituted silyl ethers, a class that includes (diphenylmethoxy)triphenylsilane, relies on foundational reactions that are staples in organosilicon chemistry. These methods provide reliable pathways to form the requisite silicon-carbon and silicon-oxygen bonds.
Grignard Reagent-Mediated Coupling Reactions
The formation of carbon-silicon bonds is frequently accomplished through the use of Grignard reagents (R-Mg-X). wikipedia.orgacechemistry.co.uk This classic organometallic reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on an electrophilic silicon center, such as that in a chlorosilane or an alkoxysilane. gelest.comscholaris.ca This method is essential for producing specialty silanes where other technologies are not applicable. gelest.com
The synthesis of aryltrialkoxysilanes can be effectively achieved by reacting aryl Grignard reagents with tetraalkyl orthosilicates. researchgate.net A critical parameter in this synthesis is temperature control. Low temperatures are employed to favor the formation of the desired monoaryl siloxane and prevent the formation of di- and triarylated byproducts. researchgate.net For instance, optimal conditions for reacting arylmagnesium reagents often involve their addition to an excess of tetraethyl- or tetramethyl orthosilicate (B98303) at -30°C in THF. researchgate.net This approach has been successfully applied to a range of ortho-, meta-, and para-substituted bromoarenes. researchgate.net
The versatility of Grignard reagents also extends to the synthesis of challenging structures like N-sulfonyl protected α-chiral silyl amines with tetrasubstituted carbon stereocenters, via copper-catalyzed addition to silyl ketimines. nih.gov
| Aryl Halide Precursor | Grignard Reagent | Silicon Electrophile | Product | Yield |
|---|---|---|---|---|
| 3-Bromotoluene | 3-Methylphenylmagnesium bromide | Tetramethyl orthosilicate | Trimethoxy(3-methylphenyl)silane | 38% |
| 3-Bromobiphenyl | Biphenyl-3-ylmagnesium bromide | Chlorotrimethylsilane | (Biphenyl-3-yl)trimethylsilane | Not specified |
| Various Aryl Bromides | Arylmagnesium bromides | Tetraethyl orthosilicate | Aryl(triethoxy)silanes | General method |
Hydrosilylation Approaches in Organosilane Synthesis
Hydrosilylation is a powerful and atom-efficient addition reaction widely used in the silicon industry to form organosilicon compounds. nii.ac.jpnumberanalytics.com The process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon or carbon-oxygen double bond. nih.govmdpi.com This method is particularly advantageous for synthesizing organosilanes with functional groups that might be incompatible with organometallic reagents like Grignard reagents. nii.ac.jp
The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst being historically significant. nih.gov The generally accepted Chalk-Harrod mechanism for platinum catalysts involves several steps: oxidative addition of the hydrosilane to the metal center, coordination of the unsaturated compound, migratory insertion of the olefin into the metal-hydride bond, and finally, reductive elimination of the organosilane product. mdpi.com Research continues to focus on developing more cost-effective and robust catalysts based on other metals to overcome the limitations of platinum, such as its deactivation by certain functional groups. digitellinc.com
| Unsaturated Substrate | Hydrosilane | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Aldehydes | Diphenylsilane (Ph₂SiH₂) | Binuclear Nickel(II) complexes | Ph₂SiH₂ was the most effective silane (B1218182), achieving up to 99% conversion. | nih.gov |
| Terminal Alkenes | Secondary silanes | Nickel-based pincer complexes | Efficient anti-Markovnikov hydrosilylation with high turnover frequencies (TOF) up to 83,000 h⁻¹. | nih.gov |
| Alkynes | Triethoxysilane | [CpRu(MeCN)₃]PF₆ | High-yield synthesis of α-vinylsilanes. | thermofishersci.in |
| Sulfur-containing alkenes, Allyl chloride | Y₃SiH (Y = OR, Cl) | Iridium-based catalysts | Addresses catalyst deactivation and selectivity issues seen with traditional Pt catalysts. | digitellinc.com |
Reduction of Alkoxysilanes via Lewis-Base Catalysis
The conversion of alkoxysilanes to hydrosilanes (compounds containing a Si-H bond) is a key transformation in silicon chemistry. A notable method for this conversion is the reduction of alkoxysilanes using boranes, catalyzed by a Lewis base. nii.ac.jprsc.org In this process, a Lewis base, such as hexamethylphosphoric triamide (HMPA), is thought to activate the silicon-oxygen bond in the alkoxysilane. nii.ac.jp This activation facilitates the subsequent reduction by a hydride source.
Researchers have demonstrated that this reduction can be achieved using borane (B79455) (BH₃) or, more conveniently, from an inexpensive and easily handled source like sodium borohydride (B1222165) (NaBH₄), which can generate borane in situ. rsc.org This catalytic system avoids some drawbacks of other methods, such as the need for expensive borane sources like pinacolborane (HBpin) and catalyst deactivation by byproducts. nii.ac.jp
Mechanochemical Synthesis Pathways for Aryl Silanes
In a move towards more sustainable and efficient chemical synthesis, mechanochemical methods, which use mechanical force to induce reactions, have been applied to the production of aryl silanes. researchgate.net A solvent-free, Barbier-type reaction has been developed that utilizes electromagnetic milling to react aryl halides with chlorosilanes in the presence of magnesium powder. researchgate.net This technique is remarkably rapid, affording a variety of arylsilanes within just 15 minutes under mild conditions. researchgate.net The method demonstrates good substrate scope and tolerance for various functional groups, highlighting the potential of mechanochemistry to provide new, environmentally friendly access to organosilicon compounds. researchgate.net This approach has also been extended to the synthesis of more complex structures like silacyclopent-3-enes and spiro silacarbocycles. researchgate.net
Nickel-Catalyzed Reduction of Aryl Trialkylammonium Salts to Aryl Silanes
A modern approach for synthesizing aryl silanes involves the nickel-catalyzed reduction of aryl trialkylammonium salts. rsc.orgnih.gov These salts are readily accessible from abundant aniline (B41778) feedstocks, making this a practical method for diversifying aromatic compounds. nih.gov
A key innovation in this methodology is the remarkable ligand-controlled selectivity. rsc.orgnih.gov The choice of N-heterocyclic carbene (NHC) ligand and solvent dictates the reaction outcome:
Aryl Silane Formation: Utilizing a large, sterically hindered NHC ligand in a non-polar solvent directs the reaction towards the formation of aryl silanes. nih.gov
Arene Formation: Employing a small NHC ligand in a polar solvent promotes the simple reduction to the corresponding arene. nih.gov
This catalytic system operates under mild conditions, is tolerant of a wide range of functional groups, and provides a novel pathway to access synthetically useful aryl silanes from aryl C-N bonds, a transformation for which few methods previously existed. nih.gov
| Aryl Ammonium Salt | Silane | Ligand (NHC) | Solvent | Product | Yield |
|---|---|---|---|---|---|
| [PhNMe₃]OTf | PhSiH₃ | IPr (large) | Dioxane | Ph₂SiH₂ | 71% |
| [4-MeO-C₆H₄NMe₃]OTf | PhSiH₃ | IPr (large) | Dioxane | (4-MeO-C₆H₄)SiH₂Ph | 70% |
| [4-CF₃-C₆H₄NMe₃]OTf | PhSiH₃ | IPr (large) | Dioxane | (4-CF₃-C₆H₄)SiH₂Ph | 78% |
| [PhNMe₃]OTf | PhSiH₃ | IMes (small) | DMF (polar) | Benzene | 91% |
Exploratory Synthetic Pathways for Complex Organosilane Derivatives
The frontier of organosilane synthesis is pushing towards molecules with greater complexity and specific, designed properties. One emerging area is the asymmetric synthesis of Si-stereogenic organosilanes, where the silicon atom itself is a chiral center. A recent breakthrough demonstrated a dynamic kinetic asymmetric transformation (DYKAT) of racemic chlorosilanes. acs.org Using a chiral isothiourea catalyst, this method facilitates silyletherification with phenols to produce Si-stereogenic silyl ethers with high enantioselectivity (up to 98:2 er). acs.org This strategy provides enantioconvergent access to chiral silanes, a significant step in controlling the three-dimensional structure of these molecules. acs.org
Other research explores the synthesis of novel acylsilanes and polysilanes, which can serve as precursors to highly reactive species. nih.gov For example, the thermal or photochemical rearrangement of certain acylpolysilanes can lead to the formation of transient or even isolable silenes (compounds with a silicon-carbon double bond), which are valuable for constructing complex silicon-containing cyclic and spirocyclic systems. nih.gov These exploratory pathways are crucial for discovering new materials and functionalities within the realm of organosilicon chemistry.
Advanced Spectroscopic and Structural Characterization of Silane, Diphenylmethoxy Triphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the chemical structure of Silane (B1218182), (diphenylmethoxy)triphenyl-. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ²⁹Si, a detailed picture of the atomic connectivity and environment can be assembled.
¹H NMR Analysis of Aromatic and Methine Protons
The ¹H NMR spectrum of Silane, (diphenylmethoxy)triphenyl- is expected to be dominated by signals from the numerous aromatic protons of the five phenyl rings, along with a distinct signal for the single methine proton.
The fifteen protons of the triphenylsilyl group and the ten protons of the diphenylmethyl group are anticipated to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electronic effects of the silicon and oxygen atoms, the signals of the ortho, meta, and para protons of each phenyl ring are expected to be distinct, likely appearing as complex multiplets. For comparison, in triphenylsilane (B1312308), the aromatic protons appear as multiplets in the range of 7.27-7.51 ppm. jkps.or.kr
The methine proton (-CH-) of the diphenylmethoxy group is expected to appear as a singlet in a distinct region of the spectrum, likely shifted downfield due to the deshielding effect of the adjacent oxygen and two phenyl groups.
Expected ¹H NMR Data for Silane, (diphenylmethoxy)triphenyl-
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅)₃Si- | ~7.2 - 7.8 | Multiplet | 15H |
| Aromatic Protons (C₆H₅)₂CH- | ~7.2 - 7.8 | Multiplet | 10H |
| Methine Proton -CH- | ~5.5 - 6.5 | Singlet | 1H |
¹³C NMR Characterization of Carbon Frameworks
The ¹³C NMR spectrum will provide detailed information about the carbon skeleton of the molecule. It is expected to show a series of signals in the aromatic region (typically 120-140 ppm) corresponding to the carbons of the five phenyl rings. The number of distinct signals will depend on the symmetry of the molecule. For triphenylsilane, the aromatic carbons typically appear in the range of 128-136 ppm. chemicalbook.com
The methine carbon of the diphenylmethoxy group is anticipated to resonate at a lower field (further downfield) compared to the aromatic carbons, likely in the range of 75-85 ppm, due to the direct attachment to the electronegative oxygen atom.
Expected ¹³C NMR Data for Silane, (diphenylmethoxy)triphenyl-
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons | ~125 - 138 |
| Methine Carbon (-CH-) | ~75 - 85 |
²⁹Si NMR Spectroscopic Signatures for Silicon Environments
²⁹Si NMR spectroscopy is a highly specific technique for probing the environment of the silicon atom. The chemical shift of the silicon-29 (B1244352) nucleus is sensitive to the nature of the substituents attached to it. For tetracoordinate silicon atoms bonded to four carbon or oxygen atoms, the chemical shifts can vary over a wide range. In similar siloxane structures, the presence of silicon atoms bonded to carbon atoms typically results in signals around -60 to -70 ppm. sigmaaldrich.com For triphenylsilane, a ²⁹Si NMR signal is observed at approximately -18.5 ppm. Given the presence of the electronegative oxygen atom in Silane, (diphenylmethoxy)triphenyl-, the ²⁹Si chemical shift is expected to be in the downfield region characteristic of siloxanes.
Expected ²⁹Si NMR Data for Silane, (diphenylmethoxy)triphenyl-
| Silicon Environment | Expected Chemical Shift (ppm) |
| (C₆H₅)₃Si -O- | ~ -30 to -50 |
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Mapping
Mass spectrometry is a critical technique for determining the molecular weight of Silane, (diphenylmethoxy)triphenyl- and for gaining insight into its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₃₁H₂₆OSi) is 442.63 g/mol . The high-resolution mass spectrum should confirm this molecular weight with high accuracy.
Upon electron ionization, the molecule is expected to fragment in predictable ways. Common fragmentation pathways would likely involve the cleavage of the Si-O bond, the Si-C bonds, and the C-O bond. This would lead to the formation of characteristic ions such as the triphenylsilyl cation ([ (C₆H₅)₃Si ]⁺, m/z = 259) and the diphenylmethoxymethyl cation ([ (C₆H₅)₂CHO ]⁺, m/z = 183) or related fragments. For instance, mass spectra of di(triphenylsilane) ether show characteristic fragments corresponding to the triphenylsilyl moiety. jkps.or.kr
Expected Key Fragments in the Mass Spectrum of Silane, (diphenylmethoxy)triphenyl-
| Fragment Ion | Structure | Expected m/z |
| Molecular Ion | [ (C₆H₅)₃Si-O-CH(C₆H₅)₂ ]⁺ | 442 |
| Triphenylsilyl Cation | [ (C₆H₅)₃Si ]⁺ | 259 |
| Diphenylmethyl Cation | [ (C₆H₅)₂CH ]⁺ | 167 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.
The FTIR and Raman spectra of Silane, (diphenylmethoxy)triphenyl- are expected to be rich with bands corresponding to the vibrations of the phenyl rings, the Si-O-C linkage, and C-H bonds.
Aromatic C-H stretching: Strong bands are expected above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region. jkps.or.kr
Aromatic C=C stretching: A series of sharp bands are anticipated in the 1400-1600 cm⁻¹ region. A characteristic band for the phenyl-silicon bond is often observed around 1430 cm⁻¹. jkps.or.kr
Si-O-C stretching: A strong, characteristic band for the asymmetric stretching of the Si-O-C bond is expected in the range of 1050-1100 cm⁻¹. This is a key indicator of the siloxane linkage. In di(triphenylsilane) ether, the Si-O-Si stretch is found at 1095 cm⁻¹. jkps.or.kr
Si-Ph stretching: Vibrations corresponding to the silicon-phenyl bond are expected at lower frequencies, typically in the range of 500-750 cm⁻¹. jkps.or.kr
C-H bending: Out-of-plane C-H bending vibrations of the phenyl rings will give rise to strong bands in the 700-900 cm⁻¹ region.
Expected Vibrational Frequencies for Silane, (diphenylmethoxy)triphenyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3070 | FTIR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | FTIR, Raman |
| Si-Ph Stretch | ~1430 | FTIR, Raman |
| Asymmetric Si-O-C Stretch | 1050 - 1100 | FTIR |
| Si-Ph Vibrations | 500 - 750 | FTIR, Raman |
| Aromatic C-H Bending | 700 - 900 | FTIR |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Conformation
While no specific X-ray diffraction data for Silane, (diphenylmethoxy)triphenyl- is publicly available, the structure can be predicted based on related compounds. The silicon atom is expected to adopt a distorted tetrahedral geometry, being bonded to three phenyl groups and the oxygen atom of the diphenylmethoxy group. The Si-O-C bond angle is a key parameter and is expected to be in the range of 120-130°, which is typical for siloxanes. The numerous phenyl groups will likely arrange themselves in a propeller-like fashion to minimize steric hindrance, leading to a complex and non-planar molecular architecture. The solid-state packing will be governed by weak intermolecular forces, such as van der Waals interactions between the phenyl rings. The lack of significant hydrogen bonding donors suggests that crystal packing will be primarily driven by steric considerations. For amorphous forms of silica-based materials, X-ray diffraction typically shows a broad peak, indicating the absence of long-range crystalline order. rsc.org
Theoretical and Computational Chemistry Approaches for Silane, Diphenylmethoxy Triphenyl
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and the nature of chemical bonds.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Orbital Characterization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. chemicalbook.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density. This approach is particularly well-suited for optimizing the molecular geometry of Silane (B1218182), (diphenylmethoxy)triphenyl- to find its most stable three-dimensional structure.
The process begins with an initial guess of the molecule's geometry. The DFT calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms until a minimum on the potential energy surface is located. rub.de This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. For Silane, (diphenylmethoxy)triphenyl-, this optimization would reveal the precise Si-O, Si-C, and C-O bond lengths and the torsional angles of the five phenyl rings. Given the steric bulk of the triphenylsilyl and diphenylmethyl groups, the resulting geometry would likely exhibit significant twisting of the phenyl rings to minimize steric repulsion.
Functionals such as B3LYP or the M06 suite, combined with a basis set like 6-31G(d,p) or larger, are commonly used for such optimizations. chemicalbook.comnih.gov The choice of functional and basis set is critical and is often benchmarked against experimental data for related compounds where available. chemicalbook.com
Once the geometry is optimized, DFT can be used to characterize the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity and electronic properties.
Table 1: Illustrative DFT-Calculated Properties for Silane, (diphenylmethoxy)triphenyl-
This table illustrates the type of data that would be generated from a DFT calculation. The values are hypothetical and based on typical results for similar organosilicon compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.3 eV | Relates to electronic stability and reactivity |
| Dipole Moment | 1.5 D | Indicates overall polarity of the molecule |
The analysis would likely show that the HOMO is localized on the electron-rich phenyl groups, while the LUMO may have significant contributions from the silicon atom, suggesting its role in potential reactions.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The static picture provided by geometry optimization does not capture the full story of a flexible molecule like Silane, (diphenylmethoxy)triphenyl-. The multiple phenyl rings can rotate around their bonds, leading to a vast landscape of possible conformations. Molecular Dynamics (MD) simulations are used to explore this landscape by simulating the atomic motions of the molecule over time. rsc.orgresearchgate.netnih.gov
In an MD simulation, the forces on each atom are calculated using a force field (a classical approximation of the potential energy surface) or, more accurately but expensively, from quantum mechanical calculations (ab initio MD). Newton's equations of motion are then integrated numerically to predict the trajectory of each atom over a set period, typically from nanoseconds to microseconds.
For Silane, (diphenylmethoxy)triphenyl-, an MD simulation would reveal:
Preferred conformations: By analyzing the trajectory, one can identify the most frequently visited conformations and the energy barriers between them.
Solvent effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the molecule's conformation and dynamics change in different chemical environments.
Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion within the molecule, such as the correlated rotations of the phenyl groups. nih.gov
Computational Modeling of Reaction Pathways and Transition State Analysis
Understanding how Silane, (diphenylmethoxy)triphenyl- participates in chemical reactions requires identifying the most likely reaction pathways and the energy barriers associated with them. Computational methods can be used to map out the potential energy surface connecting reactants to products.
A key goal is to locate the transition state (TS) for a given reaction—the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. rub.de DFT is a common tool for this task. By optimizing the geometry to find a structure with one imaginary vibrational frequency, the transition state can be identified. nih.gov
For example, one could model the hydrolysis of the Si-O bond. The calculation would start with the silane and a water molecule as reactants. The computational search would identify the transition state structure where the water molecule is attacking the silicon center and the Si-O bond is beginning to break.
Table 2: Illustrative Energetic Data for a Hypothetical Hydrolysis Reaction
This table provides an example of the kind of data obtained from a reaction pathway analysis. The values are for illustrative purposes.
| State | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Silane + H₂O |
| Transition State | +25.0 | Structure with partial Si-OH₂ and O-C bond breaking |
| Products | -10.0 | Triphenylsilanol + Diphenylmethanol |
The activation energy (the energy of the TS relative to the reactants) is a critical parameter that determines the reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which reactions are most likely to occur.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. By calculating the properties that give rise to spectroscopic signals, theoretical spectra can be generated and compared with experimental results. researchgate.net
For Silane, (diphenylmethoxy)triphenyl-, the following spectra could be predicted:
Infrared (IR) Spectrum: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and their corresponding intensities. nist.gov This would predict the positions of key peaks, such as the Si-O-C stretching frequency and the various C-H and C=C vibrations of the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectrum: The chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei can be calculated by determining the magnetic shielding around each nucleus within the molecule's optimized geometry. chemicalbook.com These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for a complex molecule with many similar phenyl protons and carbons.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data
This table demonstrates how calculated spectroscopic data would be compared to experimental data for structural validation. The experimental values are hypothetical for this specific compound.
| Spectrum | Predicted Value | Experimental Value | Assignment |
| IR (cm⁻¹) | 1090 | 1095 | Si-O-C Stretch |
| ¹³C NMR (ppm) | 135.5 (ipso-C on SiPh₃) | 135.8 | Phenyl C attached to Si |
| ¹H NMR (ppm) | 7.60 (ortho-H on SiPh₃) | 7.62 | Phenyl H adjacent to Si |
| ²⁹Si NMR (ppm) | -15.2 | -15.0 | Silicon nucleus |
Discrepancies between predicted and experimental spectra can often be resolved by considering different possible conformers or by refining the computational methodology. This synergy between theoretical prediction and experimental measurement is a hallmark of modern chemical research.
Applications of Silane, Diphenylmethoxy Triphenyl in Advanced Materials Science and Organic Synthesis
Role as Building Blocks in Complex Organic Molecules and Fine Chemical Synthesis
Silane (B1218182), (diphenylmethoxy)triphenyl- serves as a crucial building block in the construction of intricate organic molecules and the synthesis of fine chemicals. lookchem.com Its utility stems from its role as a reagent in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic chemistry. lookchem.com The triphenylsilyl moiety can be strategically incorporated into a target molecule and later modified or cleaved, providing a powerful tool for synthetic chemists. This approach allows for the controlled and sequential construction of complex molecular architectures.
The stability of organosilanes like (diphenylmethoxy)triphenylsilane makes them compatible with a wide range of reaction conditions, a desirable feature in multi-step syntheses. organic-chemistry.org Furthermore, the silicon center can influence the reactivity of adjacent functional groups, enabling selective transformations that might otherwise be challenging to achieve. This controlled reactivity is paramount in the synthesis of pharmaceuticals, agrochemicals, and other high-value fine chemicals where precise molecular design is critical.
Precursors for Polymeric and Hybrid Materials Development
The compound Silane, (diphenylmethoxy)triphenyl- and related arylsilanes are instrumental as precursors in the development of advanced polymeric and hybrid materials. rsc.orgnih.gov The incorporation of the bulky and rigid triphenylsilyl group into polymer backbones can significantly enhance their thermal stability and mechanical properties. nih.gov These organosilane-based polymers often exhibit improved resistance to chemical degradation and radiation. rsc.org
In the realm of hybrid organic-inorganic materials, (diphenylmethoxy)triphenylsilane can act as a molecular bridge, linking organic polymer chains to inorganic components like silica (B1680970) or metal oxides. lookchem.comnih.gov This covalent integration at the molecular level leads to materials with a unique combination of properties, such as the flexibility and processability of polymers coupled with the durability and thermal resistance of inorganic materials. nih.gov Such hybrid materials find applications in coatings, adhesives, and as components in microelectronics. rsc.org
Integration into Optoelectronic Materials: Arylsilanes in Organic Light-Emitting Diodes (OLEDs)
Arylsilanes, including derivatives of Silane, (diphenylmethoxy)triphenyl-, have garnered considerable attention for their application in optoelectronic devices, particularly in Organic Light-Emitting Diodes (OLEDs). rsc.orgmagtech.com.cn Their unique electronic and physical properties make them suitable for various roles within the complex architecture of an OLED. rsc.orgresearchgate.networktribe.com
Wide Bandgap Characteristics and Electronic Properties
A key attribute of arylsilanes is their intrinsically wide energy bandgap. researchgate.net In the context of OLEDs, materials with a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for hosting emissive dopants, especially for blue light emission. researchgate.netossila.com The wide bandgap of arylsilane hosts ensures that the excitation energy is efficiently transferred to the guest emitter molecule rather than being lost through non-radiative pathways in the host itself. rsc.org The electronic properties of arylsilanes can be fine-tuned by modifying the aryl substituents, allowing for the rational design of materials with specific energy levels to optimize charge injection and transport within the OLED device. rsc.orgthermofisher.com
Exciton and Charge-Blocking Capabilities
To achieve high efficiency in OLEDs, it is essential to confine the excitons (electron-hole pairs) and charge carriers within the emissive layer (EML). rsc.orgossila.com Arylsilanes are effective in this role due to their electronic structure. researchgate.net They can be designed to have a high triplet energy, which is necessary to prevent the leakage of high-energy triplet excitons from the EML, a critical factor for efficient phosphorescent OLEDs (PhOLEDs). rsc.orgsnu.ac.kr Furthermore, by engineering the HOMO and LUMO energy levels, arylsilanes can function as hole-blocking or electron-blocking layers, preventing charge carriers from passing through the EML without recombining to produce light. researchgate.netsnu.ac.kr
Amorphous Film Formation and Thermal Stability Enhancement
| Property | Benefit in OLEDs |
| Wide Bandgap | Enables efficient hosting of high-energy (blue) emitters. |
| High Triplet Energy | Confines triplet excitons within the emissive layer for high phosphorescent efficiency. rsc.orgsnu.ac.kr |
| Tunable Energy Levels | Allows for optimized charge injection and blocking. rsc.org |
| Amorphous Morphology | Leads to uniform films and improved device reliability. researchgate.net |
| High Thermal Stability | Enhances operational lifetime and durability. rsc.orgresearchgate.netd-nb.info |
Utility in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Hiyama-Denmark Couplings)
Silane, (diphenylmethoxy)triphenyl- and related organosilanes are valuable reagents in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. wikipedia.org One of the most notable applications is in the Hiyama-Denmark coupling.
The Hiyama-Denmark coupling is a palladium-catalyzed reaction that couples organosilanes with organic halides or triflates. organic-chemistry.orgorganic-chemistry.org A key advantage of using organosilanes is their stability and low toxicity compared to other organometallic reagents. organic-chemistry.org In the Hiyama-Denmark protocol, the reaction is typically activated by a base, which facilitates the transmetalation step in the catalytic cycle. organic-chemistry.org This fluoride-free method is compatible with a broader range of functional groups, including silyl (B83357) protecting groups that would be cleaved by the fluoride (B91410) activators used in the traditional Hiyama coupling. wikipedia.orgorganic-chemistry.org
The versatility of the Hiyama-Denmark coupling allows for the synthesis of a wide array of compounds, including biaryls, vinylarenes, and other complex structures. arkat-usa.orgnih.gov The ability to use bench-stable and easily prepared organosilanes like (diphenylmethoxy)triphenylsilane derivatives makes this methodology highly attractive for both academic research and industrial applications in fine chemical synthesis. lookchem.comnih.gov
| Coupling Reaction | Catalyst | Activator | Key Features |
| Hiyama Coupling | Palladium | Fluoride ion (e.g., TBAF) | Effective but sensitive to fluoride-labile groups. organic-chemistry.org |
| Hiyama-Denmark Coupling | Palladium | Base (e.g., KOSiMe3) | Fluoride-free, high functional group tolerance, uses stable organosilanols or their precursors. organic-chemistry.orgnih.gov |
Applications in Functional Group Transformations and Protecting Group Chemistry
In the realm of organic synthesis, the temporary protection of reactive functional groups is a cornerstone of strategy and execution. Silyl ethers are a prominent class of protecting groups for alcohols, prized for their ease of installation, stability under a range of reaction conditions, and selective removal. While specific data for Silane, (diphenylmethoxy)triphenyl- is unavailable, the general behavior of bulky triaryl- or trialkylsilyl ethers provides a framework for its potential, albeit unconfirmed, utility.
The hypothetical use of Silane, (diphenylmethoxy)triphenyl- as a protecting group would involve the reaction of an alcohol with a suitable derivative of this silane. The diphenylmethoxy group, in conjunction with the three phenyl groups on the silicon atom, would create a highly sterically hindered environment around the silicon-oxygen bond. This bulk would be expected to confer significant stability to the resulting silyl ether, making it robust towards a variety of reaction conditions.
The introduction of such a protecting group would likely require a reactive silylating agent, such as a silyl halide or triflate, and a non-nucleophilic base to facilitate the reaction. The deprotection, or removal, of such a sterically encumbered silyl ether would typically be achieved using fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under specific acidic conditions. The precise conditions for both protection and deprotection would need to be determined empirically.
Due to the lack of specific research, the following table details common silyl protecting groups used in organic synthesis to provide context on their general characteristics. It is important to note that Silane, (diphenylmethoxy)triphenyl- is not included due to the absence of documented applications and reactivity data.
| Silyl Protecting Group | Abbreviation | Common Precursor | Relative Stability |
| Trimethylsilyl (B98337) | TMS | TMSCl, HMDS | Low |
| Triethylsilyl | TES | TESCl, TESOTf | Moderate |
| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl, TBDMSOTf | High |
| Triisopropylsilyl | TIPS | TIPSCl, TIPSOTf | Very High |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very High |
Future Research Directions and Perspectives for Silane, Diphenylmethoxy Triphenyl
Development of More Efficient and Sustainable Synthetic Routes
The future synthesis of (diphenylmethoxy)triphenylsilane and related aryl silyl (B83357) ethers will likely focus on enhancing efficiency and sustainability. Current synthetic strategies often rely on methods that can be improved in terms of atom economy and environmental impact. mdpi.com Future research will likely prioritize the development of catalytic systems that are not only highly efficient but also derived from earth-abundant elements.
Future research could also explore the use of renewable resources as starting materials for the synthesis of the organic moieties of the molecule. researchgate.net The integration of biocatalysis, using enzymes to perform specific synthetic steps, could also lead to more sustainable and selective synthetic routes.
Exploration of Novel Catalytic Systems for Transformations and Derivatizations
The transformation and derivatization of (diphenylmethoxy)triphenylsilane are crucial for expanding its applications. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to achieve this. While precious metals like palladium and platinum have been traditionally used, the focus is shifting towards more sustainable and cost-effective alternatives. mdpi.com
Earth-abundant metals such as iron, manganese, and zinc are being investigated as potential catalysts for various transformations of silyl ethers. mdpi.com These catalysts could enable a wide range of reactions, including cross-coupling, hydrosilylation, and functional group interconversions, allowing for the synthesis of a diverse library of derivatives from (diphenylmethoxy)triphenylsilane.
A particularly exciting frontier is the field of biocatalysis. Recently, enzymes termed 'silyl etherases' have been discovered that can hydrolyze the Si-O bond with high enantioselectivity. nih.gov Future research will likely focus on expanding the substrate scope of these enzymes and engineering them for other transformations, offering a green and highly selective method for the derivatization of silyl ethers.
| Catalytic System | Transformation/Derivatization | Potential Advantages |
| Earth-Abundant Metal Catalysts (e.g., Fe, Mn, Zn) | Cross-coupling, Hydrosilylation | Cost-effective, Sustainable, Low toxicity |
| Biocatalysis (e.g., Silyl etherases) | Enantioselective hydrolysis, Derivatization | High selectivity, Mild reaction conditions, Environmentally friendly |
| Photoredox Catalysis | Radical-based transformations | Access to novel reaction pathways, Mild conditions |
Integration into Green Chemistry Methodologies for Reduced Environmental Impact
Reducing the environmental footprint of chemical processes is a paramount goal for future research. For (diphenylmethoxy)triphenylsilane, this involves a holistic approach encompassing its synthesis, use, and end-of-life. The principles of green chemistry will be central to these efforts.
The development of synthetic routes that minimize waste and utilize less hazardous solvents and reagents is a key objective. enduroseal.com This includes exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. The environmental impact of silane (B1218182) compounds is an area of active consideration, with a focus on understanding their behavior and fate in the environment. dakenchem.com
Furthermore, designing (diphenylmethoxy)triphenylsilane-based materials with biodegradability or recyclability in mind is a critical aspect of green chemistry. Poly(silyl ether)s, for instance, are known to be hydrolytically degradable, and their degradation products are generally considered to be of low toxicity. mdpi.combohrium.com Life cycle assessment (LCA) studies will be crucial to quantify the environmental benefits of new synthetic routes and applications, as has been done for silane recycling in other industries. mtu.edu
Advanced Material Design and Performance Optimization based on Aryl Silyl Ethers
Aryl silyl ethers like (diphenylmethoxy)triphenylsilane are promising building blocks for advanced materials due to their thermal stability and dynamic covalent nature. acs.orgnsf.gov Future research will focus on designing and optimizing materials with tailored properties for specific applications.
One area of intense interest is the development of vitrimers, a class of polymers that combine the properties of thermosets and thermoplastics. nsf.gov The silyl ether linkage can act as a dynamic covalent bond, allowing the material to be reprocessed and recycled while maintaining high thermal stability. acs.orgnsf.gov By carefully selecting the substituents on the silicon atom and the aryl groups, the dynamic properties and thermal stability of these materials can be finely tuned. acs.org
Poly(silyl ether)s (PSEs) are another important class of materials that can be derived from aryl silyl ether monomers. mdpi.combohrium.com These polymers exhibit excellent thermal stability and low-temperature flexibility. bohrium.com Future research will explore the synthesis of novel PSEs with diverse architectures and functionalities to create materials for applications ranging from high-performance coatings to biomedical devices. mdpi.combohrium.com
| Material Type | Key Property | Potential Application |
| Vitrimers | Reprocessability, High thermal stability | Self-healing materials, Recyclable thermosets |
| Poly(silyl ether)s | Thermal stability, Hydrolytic degradability | High-performance coatings, Drug delivery systems |
| Hybrid Materials | Enhanced mechanical and thermal properties | Advanced composites, Nanomaterials |
Synergistic Experimental and Computational Approaches for Deeper Understanding
To accelerate the discovery and development of new applications for (diphenylmethoxy)triphenylsilane, a synergistic approach combining experimental work with computational modeling is essential. Theoretical calculations can provide invaluable insights into reaction mechanisms, predict the properties of new materials, and guide the design of experiments. nih.govnih.gov
Computational tools, such as Density Functional Theory (DFT), can be used to screen potential synthetic routes, identifying the most promising pathways before they are attempted in the lab. nih.govnih.gov This in silico screening can save significant time and resources. Furthermore, computational studies can elucidate the complex electronic and steric factors that govern the reactivity and selectivity of transformations involving aryl silyl ethers. acs.orgnih.gov
The combination of experimental and computational studies has already proven to be a powerful tool in understanding complex chemical systems, such as the interaction of molecules within a lipid bilayer. nih.gov By applying similar synergistic approaches to the study of (diphenylmethoxy)triphenylsilane, researchers can gain a deeper understanding of its fundamental properties and unlock its full potential for the development of new technologies. This combined approach is also crucial for investigating photochemical reactions and the role of conical intersections in determining reaction outcomes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
